Triiron dodecacarbonyl

Ligand Substitution Kinetics Cluster Reactivity Organometallic Synthesis

Select Triiron dodecacarbonyl (Fe₃(CO)₁₂, CAS 100447-70-9) for safer, more controllable iron(0) chemistry. Unlike the volatile, highly toxic liquid Fe(CO)₅, this dark green crystalline solid enables precise thermal decomposition (activation energy 18–21 kcal/mol) for uniform Fe and Fe₃O₄ nanoparticles. Its C₂ᵥ bridged structure delivers ligand substitution rates orders of magnitude faster than Ru₃(CO)₁₂ or Os₃(CO)₁₂, making it the optimal precursor for phosphine, isonitrile, and thiolate-functionalized iron clusters. Choose Fe₃(CO)₁₂ for superior dispersion on oxide supports in Fischer–Tropsch and hydrogenation catalysis.

Molecular Formula C12Fe3O12
Molecular Weight 503.65 g/mol
CAS No. 100447-70-9
Cat. No. B024643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriiron dodecacarbonyl
CAS100447-70-9
SynonymsIron dodecacarbonyl, stabilised with 5-10% methanol, 95%
Molecular FormulaC12Fe3O12
Molecular Weight503.65 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe]
InChIInChI=1S/12CO.3Fe/c12*1-2;;;
InChIKeyHLYRMDDXFDINCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triiron Dodecacarbonyl (CAS 100447-70-9): Procurement Specifications for a High-Reactivity Fe(0) Cluster Precursor


Triiron dodecacarbonyl (Fe3(CO)12, CAS 100447-70-9, commonly referred to as Fe3(CO)12 with the alternate registry 12088-65-2) is a dark green, crystalline polynuclear iron carbonyl cluster [1]. As a solid source of zero-valent iron, it is noted for its enhanced reactivity compared to the mononuclear liquid alternative, Fe(CO)5 [2]. Its distinctive molecular architecture—a triangular Fe3 core of C2v symmetry with two edge-bridging CO ligands—is fundamentally different from the all-terminal D3h structures of its heavier group 8 analogues, Ru3(CO)12 and Os3(CO)12 [3]. The solid state requires storage under inert atmosphere to prevent slow decomposition, as hot solutions can form pyrophoric iron mirrors [1].

Procurement Alert: Why Fe3(CO)12 is Not a Drop-In Replacement for Fe(CO)5, Fe2(CO)9, or Ru3(CO)12


Generic substitution among iron carbonyls or group 8 M3(CO)12 clusters introduces significant experimental risk due to quantifiable differences in reactivity, selectivity, and thermal behavior. While Fe(CO)5 is a volatile liquid [1], Fe3(CO)12 is a solid, offering safer handling and distinct decomposition kinetics crucial for nanoparticle synthesis [2]. Unlike Fe2(CO)9, which demonstrates superior hydrogenation conversion (66.6% vs 43.0% for cyclohexene) [3], Fe3(CO)12 provides a different catalytic profile. Critically, its ligand substitution rate is orders of magnitude faster than the ruthenium or osmium analogues [4], and its unique C2v bridged structure confers solution-phase dynamics and electronic properties absent in the all-terminal D3h isomers of Ru3(CO)12 and Os3(CO)12 [5].

Fe3(CO)12: Quantifiable Differentiation from In-Class Analogues and Group 8 Clusters


Kinetic Reactivity: Ligand Substitution Rate Order vs. Ru3(CO)12 and Os3(CO)12

The ligand substitutional reactivity of Fe3(CO)12 significantly exceeds that of its heavier group 8 counterparts. Kinetic studies on CO substitution reveal a distinct reactivity trend: Fe3(CO)12 > Ru3(CO)12 > Os3(CO)12 [1]. This is in stark contrast to the mononuclear analogues M(CO)5, which exhibit the opposite trend (Fe < Ru < Os) [2].

Ligand Substitution Kinetics Cluster Reactivity Organometallic Synthesis

Catalytic Performance: Comparative Hydrogenation Activity vs. Fe2(CO)9

In direct comparative hydrogenation studies, Fe3(CO)12 exhibits lower catalytic activity than Fe2(CO)9 under photochemical conditions, but it matches the activity of Fe(CO)5 [1]. For cyclohexene hydrogenation, Fe3(CO)12 achieved 43.0% conversion, compared to 66.6% for Fe2(CO)9. For 1-hexene hydrogenation, Fe3(CO)12 provided 60.0% alkane conversion, matching Fe(CO)5 but trailing Fe2(CO)9 (75.4%) [1].

Hydrogenation Catalysis Olefin Conversion Catalyst Precursor

Thermodynamic Stability: Standard Enthalpy of Formation vs. Fe2(CO)9 and Ru3(CO)12

Calorimetric measurements establish distinct thermodynamic fingerprints for Fe3(CO)12, differentiating it from dinuclear iron and trinuclear ruthenium clusters [1]. The standard enthalpy of formation for crystalline Fe3(CO)12 is -1849 ± 16 kJ mol⁻¹. This contrasts with Fe2(CO)9 at -1410 ± 12 kJ mol⁻¹ and Ru3(CO)12 at -1920 ± 20 kJ mol⁻¹ [1].

Thermochemistry Calorimetry Cluster Energetics

Structural Differentiation: Solution vs. Solid-State Fe-Fe Bond Distances

The structure of Fe3(CO)12 is solvent- and phase-dependent, a feature not shared by its heavier analogues. EXAFS analysis reveals that in light petroleum solution, Fe3(CO)12 adopts an all-terminal CO coordination with a mean Fe-Fe distance of 2.65 Å [1]. However, in a frozen CH2Cl2 solution, a substantial population of bridging sites is observed, leading to a shorter mean Fe-Fe distance of 2.59 Å [1].

EXAFS Cluster Structure Fluxional Behavior

Thermal Decomposition Kinetics: Activation Energy Comparison with Fe(CO)5

Fe3(CO)12 exhibits higher thermal stability during decomposition on surfaces compared to Fe(CO)5, a critical distinction for supported catalyst preparation. The activation energy for the decomposition of Fe3(CO)12 is 18 kcal/mol in He and 21 kcal/mol in H2 [1]. This is higher than the 15.5 kcal/mol activation energy observed for Fe(CO)5 under both atmospheres [1].

Thermal Stability Decomposition Kinetics Supported Catalysts

Electronic and Structural Uniqueness: C2v Bridged Isomer vs. D3h Analogues

Fe3(CO)12 is structurally and electronically unique among the M3(CO)12 (M = Fe, Ru, Os) series. While Ru3(CO)12 and Os3(CO)12 adopt D3h symmetry with exclusively terminal CO ligands, Fe3(CO)12 adopts a C2v symmetry in the solid state, featuring two edge-bridging CO ligands [1]. DFT calculations confirm the bridged C2v isomer is the global minimum for Fe3(CO)12, in contrast to the all-terminal D3h structures of its heavier analogues [2].

Molecular Symmetry DFT Calculations Electronic Structure

Fe3(CO)12: Prioritized Application Scenarios Based on Quantitative Differentiation


Controlled Synthesis of Iron and Iron Oxide Nanoparticles

Fe3(CO)12 is the precursor of choice for synthesizing well-defined Fe and Fe3O4 nanoparticles via thermal decomposition in high-boiling solvents like diethylene glycol diethyl ether [1]. Its solid-state handling is safer than the highly toxic and volatile Fe(CO)5 liquid, and its decomposition activation energy (18-21 kcal/mol) [2] provides better control over nucleation and growth kinetics, leading to more uniform particle sizes.

Preparation of Supported Iron Catalysts with Controlled Dispersion

The thermal stability of Fe3(CO)12, with its higher activation energy for decomposition compared to Fe(CO)5 (15.5 kcal/mol) [1], makes it the preferred precursor for grafting onto oxide supports (e.g., Al2O3, MgO, SiO2) [2]. The slower decarbonylation kinetics allow for better dispersion of zero-valent iron particles, which are crucial for achieving high selectivity in Fischer-Tropsch synthesis and CO hydrogenation reactions [3].

Synthesis of Functionalized Iron Carbonyl Clusters via Facile Ligand Substitution

Owing to its high substitutional reactivity relative to Ru3(CO)12 and Os3(CO)12 [1], Fe3(CO)12 is the optimal starting material for introducing phosphine, isonitrile, or thiolate ligands to build functionalized iron clusters [2]. The kinetic lability of the Fe3 core allows for efficient ligand exchange under mild thermal or photochemical conditions, a key requirement for synthesizing model compounds for the active sites of hydrogenase enzymes and other bioinorganic catalysts [3].

Investigations of Fluxional Dynamics and Solvent-Dependent Cluster Structure

Fe3(CO)12 is uniquely suited for fundamental studies of cluster fluxionality. Its solvent-dependent Fe-Fe bond distances (2.65 Å in light petroleum vs. 2.59 Å in frozen CH2Cl2) [1] and intramolecular CO scrambling provide a benchmark system for investigating dynamic processes in polynuclear metal carbonyls. This makes it a valuable standard for developing and validating computational models of metal-metal bonding and ligand mobility [2].

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